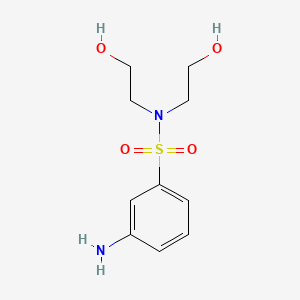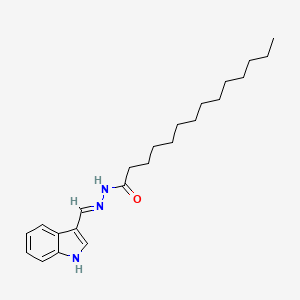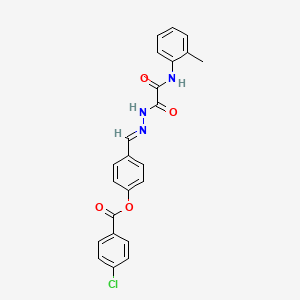![molecular formula C12H9FN4O B11963909 N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)
N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3-fluorobenzaldehyde+2-pyrazinecarbohydrazide→N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its pharmacological applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-(2-furyl)-4-quinolinecarbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom in the phenyl ring and the pyrazinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C12H9FN4O |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7+ |
Clave InChI |
WUNYDYJLBQUWLA-FRKPEAEDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
